molecular formula C22H28N2O3S B2958912 METHYL 2-[2-(AZEPAN-1-YL)ACETAMIDO]-4-(3,4-DIMETHYLPHENYL)THIOPHENE-3-CARBOXYLATE CAS No. 670269-85-9

METHYL 2-[2-(AZEPAN-1-YL)ACETAMIDO]-4-(3,4-DIMETHYLPHENYL)THIOPHENE-3-CARBOXYLATE

Cat. No.: B2958912
CAS No.: 670269-85-9
M. Wt: 400.54
InChI Key: RQQMXJOEPGZHGF-UHFFFAOYSA-N
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Description

Methyl 2-[2-(azepan-1-yl)acetamido]-4-(3,4-dimethylphenyl)thiophene-3-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives. Thiophenes are sulfur-containing heterocycles known for their wide range of biological activities and applications in medicinal chemistry . This particular compound features a thiophene ring substituted with various functional groups, making it a molecule of interest for researchers in multiple fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[2-(azepan-1-yl)acetamido]-4-(3,4-dimethylphenyl)thiophene-3-carboxylate typically involves multi-step organic reactionsThe final step often involves esterification to introduce the methyl ester group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[2-(azepan-1-yl)acetamido]-4-(3,4-dimethylphenyl)thiophene-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups to the thiophene ring .

Scientific Research Applications

Methyl 2-[2-(azepan-1-yl)acetamido]-4-(3,4-dimethylphenyl)thiophene-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 2-[2-(azepan-1-yl)acetamido]-4-(3,4-dimethylphenyl)thiophene-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets methyl 2-[2-(azepan-1-yl)acetamido]-4-(3,4-dimethylphenyl)thiophene-3-carboxylate apart is its unique combination of functional groups, which confer specific chemical and biological properties.

Properties

IUPAC Name

methyl 2-[[2-(azepan-1-yl)acetyl]amino]-4-(3,4-dimethylphenyl)thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O3S/c1-15-8-9-17(12-16(15)2)18-14-28-21(20(18)22(26)27-3)23-19(25)13-24-10-6-4-5-7-11-24/h8-9,12,14H,4-7,10-11,13H2,1-3H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQQMXJOEPGZHGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CSC(=C2C(=O)OC)NC(=O)CN3CCCCCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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